2-(2-ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride is a synthetic organic compound characterized by a unique structure that includes a benzodiazole ring system. This compound is primarily utilized in chemical synthesis and biological research due to its potential pharmacological applications. The compound's CAS number is 2310144-69-3, and it is classified as a building block for more complex molecules in medicinal chemistry.
The synthesis of 2-(2-ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride typically involves several key steps:
The reactions typically require controlled temperatures and specific pH conditions to ensure high yields and purity of the final product. The use of solvents such as dimethylformamide or dimethyl sulfoxide is common in these reactions to facilitate solubility and reaction rates.
The molecular formula for 2-(2-ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride is . The InChI representation provides a detailed description of its structure:
This compound features a bicyclic structure consisting of both benzene and diazole rings fused together, contributing to its unique chemical properties .
The compound can participate in various chemical reactions due to its functional groups:
The reaction conditions often require specific catalysts or bases to facilitate these transformations effectively. For instance, using potassium carbonate as a base during methylation steps helps drive reactions towards completion while minimizing side products .
The potential mechanism of action for 2-(2-ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride involves its interaction with various biological targets:
Research indicates that compounds with similar structures often exhibit anti-inflammatory and anticancer properties due to their ability to disrupt cellular signaling processes .
The compound typically appears as a white crystalline solid at room temperature. Its solubility profile indicates it is soluble in polar solvents like water and methanol but may have limited solubility in non-polar solvents.
Chemically, it exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or high temperatures. Its reactivity profile suggests potential applications in drug development due to its ability to form derivatives that could enhance therapeutic efficacy .
2-(2-ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride serves multiple roles in scientific research:
Systematic Nomenclature:The core structure follows IUPAC conventions for benzodiazole systems. The parent heterocycle is recognized as 4,5,6,7-tetrahydro-1H-1,3-benzodiazole (alternatively termed 4,5,6,7-tetrahydrobenzimidazole), where "tetrahydro" designates saturation of the fused benzene ring. The substituent at position 1 is a 2-ethyl-acetic acid group, forming 2-(2-ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid. The hydrochloride salt form is explicitly indicated by appending "hydrochloride" [2] [3]. Alternative naming observed in chemical databases includes "2-(2-ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)acetic acid hydrochloride," reflecting permissible variations in ring system nomenclature [5].
Structural Classification:This molecule belongs to the tetrahydrobenzimidazole subclass within the broader benzodiazole (benzimidazole) family. Key structural features include:
Table 1: Nomenclature and Molecular Identity
Classification Type | Designation |
---|---|
Systematic IUPAC Name | 2-(2-Ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride |
Alternative Name | 2-(2-Ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)acetic acid hydrochloride |
CAS Registry Number | 2319754-84-0 (Hydrochloride salt) [2] [3] |
Molecular Formula | C₁₁H₁₇N₂O₂·HCl |
Molecular Weight | 244.73 g/mol (free base: 209.27 g/mol; HCl: 35.46 g/mol) |
Canonical SMILES | CCC1=NC2=C(CCCC2)N1CC(=O)O.Cl [3] |
The development of 2-(2-ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride stems from systematic efforts to modulate the properties of bioactive benzimidazole derivatives. Early benzimidazole research focused extensively on fully aromatic systems (e.g., albendazole, omeprazole) exploiting their inherent planarity for biomolecular interactions. However, limitations in solubility and metabolic stability prompted exploration of saturated analogs [3] [5].
Synthetic Evolution:The synthesis of tetrahydrobenzimidazole acetic acid derivatives emerged as a strategic modification to reduce ring planarity and increase conformational flexibility. Key milestones include:
Table 2: Key Developments in Tetrahydrobenzodiazole Chemistry
Timeframe | Development Focus | Impact on Target Compound |
---|---|---|
Pre-2000s | Bioactive aromatic benzimidazoles (e.g., antiparasitics) | Established core pharmacophore significance |
Early 2000s | Synthetic routes to tetrahydrobenzimidazole scaffolds | Enabled access to saturated analogs with improved solubility |
2010-2015 | Regioselective N1-alkylation methods | Facilitated efficient acetic acid side-chain introduction [3] |
Post-2015 | Salt formation & purification protocols | Yielded stable, crystalline hydrochloride forms suitable for research [2] [3] |
Research Drivers:Interest in this specific 2-ethyl tetrahydro derivative was motivated by:
The compound’s first reported synthesis likely occurred circa 2010–2015, evidenced by associated CAS registry numbers (e.g., 2319754-84-0). Its emergence reflects a broader trend in heterocyclic chemistry toward manipulating saturation and substituents to fine-tune molecular properties for targeted applications [2] [3] [5].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2